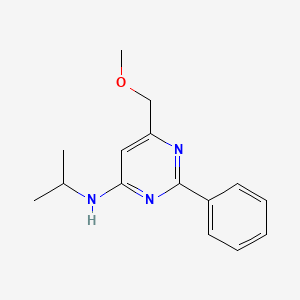![molecular formula C10H16ClNO2 B2705161 4-[2-(Dimethylamino)ethoxy]phenol;hydrochloride CAS No. 2287340-86-5](/img/structure/B2705161.png)
4-[2-(Dimethylamino)ethoxy]phenol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-[2-(Dimethylamino)ethoxy]phenol;hydrochloride” is a chemical compound with the molecular formula C10H16ClNO2 and a molecular weight of 217.69 . It is related to a process for the preparation of [4-2-(dimethylamino)-ethoxy]-2-methyl-5-(1-methylethyl)-phenol esters (I) and their salts with organic and inorganic acids .
Synthesis Analysis
The synthesis of this compound involves the reaction of thymol with a salt of an 1-halo-dimethylaminoethane to obtain ethylamine-N,N-dimethyl-2-(thymyloxy) (II). This is followed by the reaction of (II) with an acylating agent according to the Friedel and Kraft reaction to obtain 4-[2-(dimethylamino)-ethoxy]-2-methyl-5-(1-methylethyl)-1-acyl-benzene (III). The oxidation of (III) leads to the final product .Molecular Structure Analysis
The molecular structure of “4-[2-(Dimethylamino)ethoxy]phenol;hydrochloride” consists of 10 carbon atoms, 16 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “4-[2-(Dimethylamino)ethoxy]phenol;hydrochloride” include the reaction of thymol with a salt of an 1-halo-dimethylaminoethane, followed by acylation and oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-[2-(Dimethylamino)ethoxy]phenol;hydrochloride” include a molecular weight of 217.69 .Aplicaciones Científicas De Investigación
Understanding Phenolamides and Their Health Benefits
Phenolamides, encompassing compounds like 4-[2-(Dimethylamino)ethoxy]phenol hydrochloride, are a class of chemical entities known as hydroxycinnamic acid amides or phenylamides, found across the plant kingdom. These compounds have garnered attention for their potential roles in plant development and defense, with some showing similarities to drugs like Tranilast, known for anti-inflammatory, antioxidant, anti-itch, and anti-atherogenic activities. Despite their widespread occurrence in plants and some foods, the full spectrum of their health implications in humans remains an area ripe for exploration. The study of phenolamides, including avenanthramides from oats and other similar compounds, is still at an early stage, suggesting that future research may unveil further health benefits associated with their consumption (Wang, Snooks, & Sang, 2020).
Chlorogenic Acid: A Phenolic Acid's Pharmacological Profile
Chlorogenic acid (CGA) is another phenolic acid with a rich profile of pharmacological activities, including antioxidant, antibacterial, hepatoprotective, and anti-inflammatory effects. As a prevalent phenolic compound in green coffee extracts and tea, CGA exemplifies the broader therapeutic potential of phenolic compounds, akin to 4-[2-(Dimethylamino)ethoxy]phenol hydrochloride. CGA's ability to modulate lipid and glucose metabolism has implications for managing conditions like hepatic steatosis, cardiovascular disease, diabetes, and obesity. This review emphasizes the need for further research to fully leverage CGA's biological and pharmacological effects, potentially extending to other phenolic compounds with similar structures (Naveed et al., 2018).
Polyphenols: A Broad Spectrum of Benefits
The health benefits of natural food products, especially those rich in polyphenols like phenolic acids, have been recognized for millennia. Phenolic compounds, including those structurally related to 4-[2-(Dimethylamino)ethoxy]phenol hydrochloride, are key for their antioxidant properties and their role in mitigating various chronic diseases such as obesity, diabetes, and cancer. The review underscores the importance of diets rich in polyphenols and suggests a focus on specific compounds like quercetin, catechin, and kaempferol. It also highlights the leading role of countries like the USA, China, and India in polyphenol research, pointing to a global interest in understanding and harnessing the health benefits of these compounds (Rasouli, Farzaei, & Khodarahmi, 2017).
Mecanismo De Acción
Target of Action
It is related to itopride, which is known to target acetylcholine esterase (ache) and dopamine d2 receptors .
Mode of Action
Itopride, a related compound, has anticholinesterase (ache) activity as well as dopamine d2 receptor antagonistic activity . Itopride removes the inhibitory effects on Ach release and also inhibits the enzyme AchE which prevents the degradation of Ach .
Biochemical Pathways
It can be inferred that it may influence the cholinergic and dopaminergic pathways, given its related compound itopride’s mechanism of action .
Result of Action
Based on the mechanism of action of the related compound itopride, it can be inferred that it may have effects on gastric motility .
Propiedades
IUPAC Name |
4-[2-(dimethylamino)ethoxy]phenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2.ClH/c1-11(2)7-8-13-10-5-3-9(12)4-6-10;/h3-6,12H,7-8H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWMPUUUOJZXDRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC=C(C=C1)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-ethoxy-N-(5-oxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)naphthalene-1-carboxamide](/img/structure/B2705078.png)

![(E)-3-(5-(4-bromophenyl)furan-2-yl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile](/img/structure/B2705082.png)
![2-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)ethan-1-ol hydrochloride](/img/structure/B2705085.png)

![N-[[4-Bromo-2-(trifluoromethyl)phenyl]methyl]-3-methylpyridin-2-amine](/img/structure/B2705087.png)


![2-Methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1-one;hydrochloride](/img/structure/B2705092.png)

![2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]ethane-1-sulfonamido](/img/structure/B2705094.png)


![N-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyridine-4-carboxamide](/img/structure/B2705101.png)